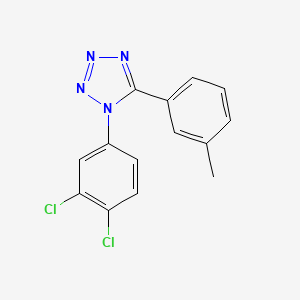

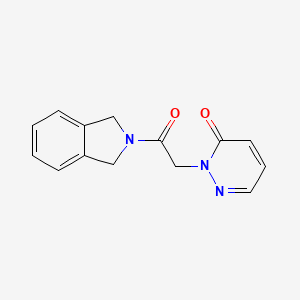

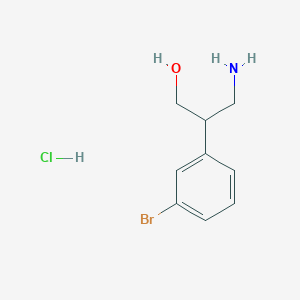

![molecular formula C22H15F2NO3S B2416285 (4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone CAS No. 1114850-56-4](/img/structure/B2416285.png)

(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone” is a type of thiazine derivative . Thiazines are a group of heterocyclic organic compounds that are still largely unexplored for their pharmacological activities .

Synthesis Analysis

Thiazine derivatives can be synthesized through various methods. For instance, a series of thiazole derivatives was prepared by the reaction of substituted phenacyl halides and phenyl thiourea in the presence of TiO2 nanoparticles (NPs) as nanocatalyst in DCM .Molecular Structure Analysis

The molecular structure of thiazine derivatives can vary depending on the specific compound. For example, the 5-dihydroisoxazol-5-yl ring and its phenyl substituent are nearly coplanar, with the largest deviation from the mean plane being 0.0184 (16) A .Chemical Reactions Analysis

The chemical reactions involving thiazine derivatives can be complex. For instance, the nitrile oxide, formed in situ by chlorination of an oxime, reacts with 4-allyl-2H-benzo[b][1,4]thiazin-3(4H)-one in a biphasic medium (water–chloroform) at 0 C over 4 h to afford the unique cycloadduct .Scientific Research Applications

Synthesis and Reactivity

The compound is likely to be involved in studies focusing on the synthesis and reactivity of fluorinated compounds, given its structural features. For example, research on the synthesis of fluorinated benzophenones and related compounds shows that fluorination can enhance photostability and improve spectroscopic properties, which is crucial for developing novel fluorophores (Woydziak, Fu, & Peterson, 2012). Similarly, compounds with benzothiazinone and difluorophenyl groups might be explored for their unique chemical reactivities and potential in synthesizing advanced materials or bioactive molecules.

Antioxidant Properties

Related chemical structures exhibit significant antioxidant properties, suggesting potential research applications in studying oxidative stress and developing antioxidants. For instance, the synthesis and evaluation of antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives highlight the interest in compounds with phenolic structures for their ability to scavenge free radicals and protect against oxidative damage (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Material Science and Conductivity

In the field of material science, compounds with difluoro aromatic ketone groups have been developed for their promising applications in conductivity and stability. A study on poly(arylene ether sulfone) bearing benzyl-type quaternary ammonium pendants exemplifies the exploration of such compounds for their hydroxide conductivity and alkaline stability, essential for fuel cell technology (Shi, Chen, Zhou, Weng, Zhang, Chen, & An, 2017). This suggests potential research applications of "(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone" in developing new materials with enhanced electrical properties.

Molecular Interactions and Complex Formation

Further, the study of edge-to-face interactions between aromatic rings in clathrate formation indicates interest in the subtle interactions that govern molecular assembly and recognition processes (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011). Research on compounds like "(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone" could contribute to understanding molecular recognition and designing new molecular architectures.

Mechanism of Action

The mechanism of action of thiazine derivatives can vary depending on the specific compound and its intended use. For example, some 1,4-benzothiazin-3-one derivatives possess important pharmacological properties and play a vital role in the treatment of neurodegenerative disorders, such as Parkinson’s disease and Alzheimer’s disease .

Safety and Hazards

Future Directions

properties

IUPAC Name |

[4-(3,4-difluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15F2NO3S/c1-14-6-8-15(9-7-14)22(26)21-13-25(16-10-11-17(23)18(24)12-16)19-4-2-3-5-20(19)29(21,27)28/h2-13H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRSZWDOTRXXTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15F2NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

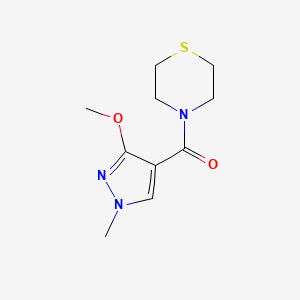

![3,4-dihydro-2H-quinolin-1-yl-[2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidin-5-yl]methanone](/img/structure/B2416202.png)

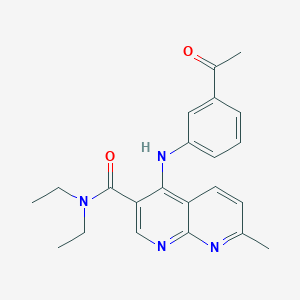

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)

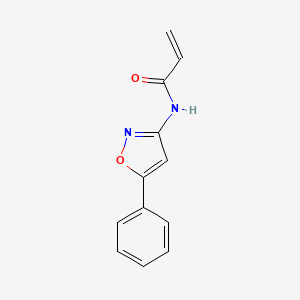

![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)

![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2416220.png)

![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)